molecular formula C9H6ClNO3 B8400783 5-(2-Chlorophenyl)oxazolidine-2,4-dione

5-(2-Chlorophenyl)oxazolidine-2,4-dione

Cat. No.: B8400783
M. Wt: 211.60 g/mol
InChI Key: HJNLVMQPUWWPAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Chlorophenyl)oxazolidine-2,4-dione is a useful research compound. Its molecular formula is C9H6ClNO3 and its molecular weight is 211.60 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H6ClNO3

Molecular Weight

211.60 g/mol

IUPAC Name

5-(2-chlorophenyl)-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C9H6ClNO3/c10-6-4-2-1-3-5(6)7-8(12)11-9(13)14-7/h1-4,7H,(H,11,12,13)

InChI Key

HJNLVMQPUWWPAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C(=O)NC(=O)O2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 1-(2-chlorophenyl)-1-hydroxymethanecarboximidate hydrochloride (13 g., 52 mmoles) was combined with 350 ml. of tetrahydrofuran and cooled in an ice-water bath. Triethylamine (16.77 g., 0.166 mole) was added and the stirred mixture perfused with phosgene for 45 minutes at 0° C. After an additional 1 hour at the same temperature, the reaction mixture was poured slowly over 1 l. of crushed ice, with isolation and recrystallization from toluene according to Example 3 to yield 5-(2-chlorophenyl)oxazolidine-2,4-dione (7.43 g., 68%; m.p. 106°-108° C.).
Name
Ethyl 1-(2-chlorophenyl)-1-hydroxymethanecarboximidate hydrochloride
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
16.77 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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